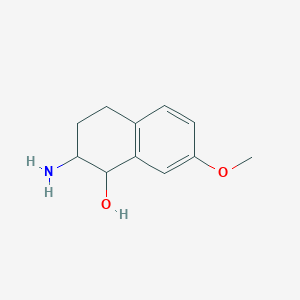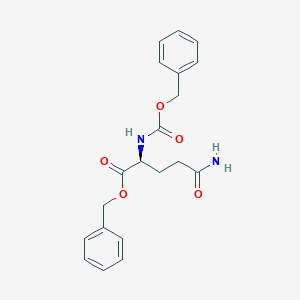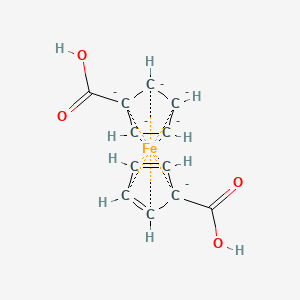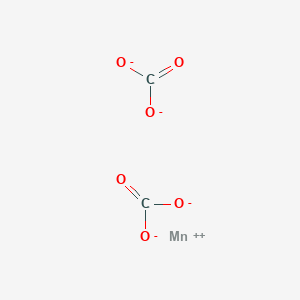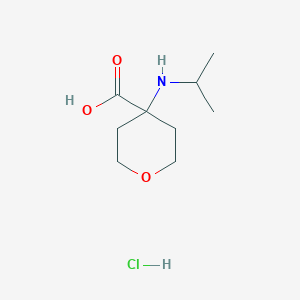
4-Isopropylaminotetrahydropyran-4-carboxylic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylaminotetrahydropyran-4-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C9H17NO3·HCl It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylaminotetrahydropyran-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of Tetrahydropyran Ring: The starting material, tetrahydropyran-4-one, undergoes a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using carbon dioxide under basic conditions to form the carboxylic acid derivative.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropylaminotetrahydropyran-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the isopropylamine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Isopropylaminotetrahydropyran-4-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isopropylaminotetrahydropyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The isopropylamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran-4-carboxylic acid: Similar structure but with an amino group instead of an isopropylamine group.
Tetrahydropyran-4-carboxylic acid: Lacks the isopropylamine group, making it less versatile in certain reactions.
4-Hydroxy-tetrahydropyran-4-carboxylic acid: Contains a hydroxyl group, leading to different reactivity and applications.
Uniqueness
4-Isopropylaminotetrahydropyran-4-carboxylic acid hydrochloride is unique due to the presence of the isopropylamine group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
4-(propan-2-ylamino)oxane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(2)10-9(8(11)12)3-5-13-6-4-9;/h7,10H,3-6H2,1-2H3,(H,11,12);1H |
Clave InChI |
BWROXYXCOJDAGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1(CCOCC1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


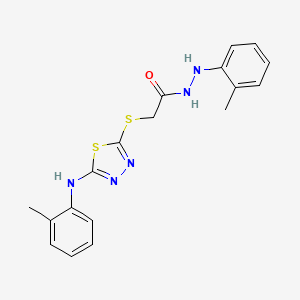
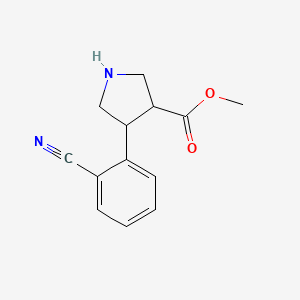
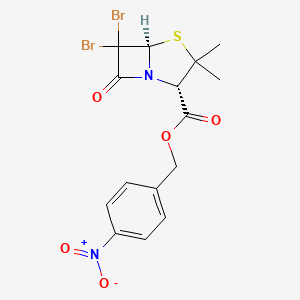
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
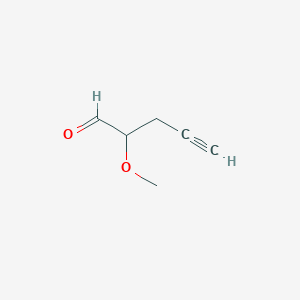
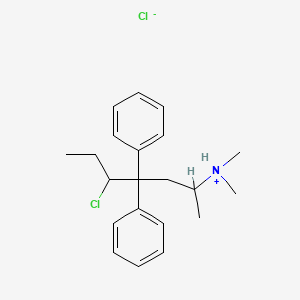

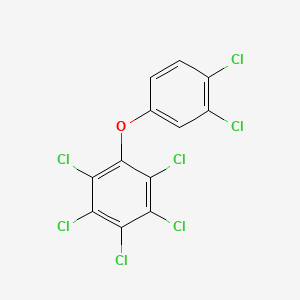
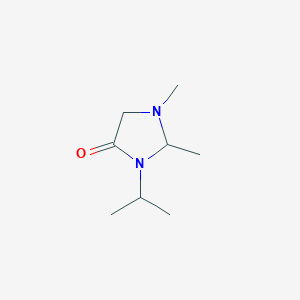
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
